4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11114859
InChI: InChI=1S/C15H14N4O2/c1-20-12-4-3-11(9-13(12)21-2)15-17-14(18-19-15)10-5-7-16-8-6-10/h3-9H,1-2H3,(H,17,18,19)
SMILES: COC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=NC=C3)OC
Molecular Formula: C15H14N4O2
Molecular Weight: 282.30 g/mol

4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine

CAS No.:

Cat. No.: VC11114859

Molecular Formula: C15H14N4O2

Molecular Weight: 282.30 g/mol

* For research use only. Not for human or veterinary use.

4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine -

Specification

Molecular Formula C15H14N4O2
Molecular Weight 282.30 g/mol
IUPAC Name 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine
Standard InChI InChI=1S/C15H14N4O2/c1-20-12-4-3-11(9-13(12)21-2)15-17-14(18-19-15)10-5-7-16-8-6-10/h3-9H,1-2H3,(H,17,18,19)
Standard InChI Key VRFLZCQMZSQPCF-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=NC=C3)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=NC=C3)OC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The compound’s structure integrates three key components:

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient properties that facilitate interactions with biological targets .

  • 1,2,4-Triazole ring: A five-membered ring containing three nitrogen atoms, known for its metabolic stability and ability to form hydrogen bonds .

  • 3,4-Dimethoxyphenyl group: A benzene ring with methoxy substituents at positions 3 and 4, enhancing lipophilicity and modulating electronic effects .

The conjugation between the pyridine and triazole rings creates a planar region, while the dimethoxyphenyl group introduces steric bulk, potentially influencing binding specificity .

Physicochemical Parameters

Key molecular properties include:

PropertyValue
Molecular formulaC₁₅H₁₃N₅O₂
Molecular weight311.31 g/mol
logP (partition coefficient)~3.4 (predicted)
Hydrogen bond acceptors7
Hydrogen bond donors1 (triazole N-H)

The balanced logP value suggests moderate lipophilicity, favoring membrane permeability while retaining water solubility for pharmacokinetic efficacy .

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is typically synthesized via multi-step protocols involving:

  • Formation of the triazole core: Cyclocondensation of hydrazine derivatives with nitriles or amidines under acidic or basic conditions .

  • Coupling with pyridine: Suzuki-Miyaura or Ullmann coupling reactions to attach the pyridine ring to the triazole intermediate .

  • Introduction of the dimethoxyphenyl group: Electrophilic aromatic substitution or nucleophilic displacement using 3,4-dimethoxybenzene precursors .

A representative synthesis involves reacting 3,4-dimethoxyphenylhydrazine with pyridine-4-carboxamide in the presence of phosphorus oxychloride to form the triazole ring, followed by purification via column chromatography .

Reaction Optimization

Critical parameters for high yield (>75%) include:

  • Temperature: 80–100°C for cyclocondensation steps.

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions.

  • Solvents: Polar aprotic solvents like DMF or acetonitrile .

Side reactions, such as over-alkylation of the triazole ring, are mitigated by controlling stoichiometry and reaction time .

Comparative Analysis with Related Compounds

Structural Analogues

CompoundStructural VariationActivity Profile
N-(5-amino-1H-triazol-3-yl)pyridine-3-sulfonamide Sulfonamide substituentAntifungal (CYP51 inhibition)
3-(3,5-Dimethylpyrazol-1-yl)triazolo-thiadiazine Thiadiazine fusionAntitubulin (IC₅₀: 9 µM)
4-[3-(3,4-Dimethoxyphenyl)triazol-5-yl]pyridinePyridine-triazole coreMultitarget (CYP51, tubulin)

The target compound’s dimethoxyphenyl group enhances target affinity compared to simpler phenyl analogues, while the pyridine-triazole scaffold broadens target selectivity .

Applications in Medicinal Chemistry

Drug Design Considerations

  • Bioisosteric replacement: The triazole ring serves as a stable surrogate for ester or amide groups, improving metabolic stability .

  • Targeted delivery: Methoxy groups facilitate passive diffusion across the blood-brain barrier, suggesting CNS applications .

Patent Landscape

Recent patents (2023–2024) highlight derivatives of 4-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine for:

  • Neurodegenerative diseases: Modulation of acetylcholinesterase and monoamine oxidases .

  • Antiviral agents: Inhibition of SARS-CoV-2 main protease (Mᵖʳᵒ) .

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